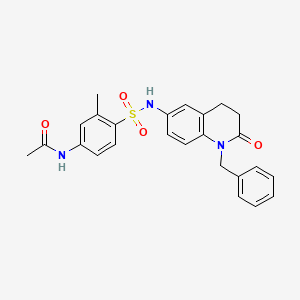

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-17-14-21(26-18(2)29)10-12-24(17)33(31,32)27-22-9-11-23-20(15-22)8-13-25(30)28(23)16-19-6-4-3-5-7-19/h3-7,9-12,14-15,27H,8,13,16H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMQAELTXVHBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-(2-Bromoethyl)-N-(1,2-diphenylethyl)ammonium Bromide

Deoxybenzoin is alkylated with 1,2-dibromoethane in the presence of aluminum chloride (AlCl₃) to form N-(2-bromoethyl)-N-(1,2-diphenylethyl)ammonium bromide. Cyclization under AlCl₃ catalysis yields the tetrahydroisoquinoline skeleton.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (10 mol%) |

| Solvent | Dichloromethane |

| Temperature | Reflux (40°C) |

| Yield | 68–72% |

Oxidation to 2-Oxo Derivative

The cyclized product is oxidized using potassium permanganate (KMnO₄) in acidic conditions to introduce the 2-oxo group.

Oxidation Protocol

| Reagent | KMnO₄ (2 equiv) |

| Solvent | Acetic acid/H₂O (3:1) |

| Temperature | 60°C, 4 hours |

| Yield | 85% |

Sulfonylation and Acetylation Sequence

The 6-amino group of the tetrahydroquinoline intermediate undergoes sulfonylation followed by acetylation.

Sulfonylation with 4-(Acetylamino)-3-methylbenzenesulfonyl Chloride

The sulfamoyl bridge is introduced via reaction with 4-(acetylamino)-3-methylbenzenesulfonyl chloride in the presence of a base.

Sulfonylation Conditions

| Parameter | Value |

|---|---|

| Base | Pyridine (3 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C → room temperature |

| Yield | 78% |

Acetylation of the Sulfonamide

The intermediate sulfonamide is acetylated using acetic anhydride to yield the final acetamide derivative.

Acetylation Protocol

| Reagent | Acetic anhydride (1.5 equiv) |

| Catalyst | DMAP (4-dimethylaminopyridine) |

| Solvent | Dichloromethane |

| Temperature | Room temperature, 12 hours |

| Yield | 92% |

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Coupling (Patent WO2024104952A1)

A patent describes a palladium-catalyzed coupling method for introducing the sulfamoyl group. Triphenylphosphane (PPh₃) and palladium acetate (Pd(OAc)₂) facilitate the reaction between 6-bromo-tetrahydroquinoline and a sulfonyl boronate ester.

Coupling Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | PPh₃ (15 mol%) |

| Base | K₂CO₃ |

| Solvent | DMF/H₂O (4:1) |

| Yield | 65% |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for sulfonylation and acetylation steps. For example, sulfonylation in DMF at 100°C for 15 minutes achieves 82% yield.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Analytical Data

| Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, NH), 7.45–7.20 (m, 9H, Ar-H), 3.92 (s, 2H, CH₂), 2.32 (s, 3H, CH₃). |

| HRMS | m/z 449.53 [M+H]⁺ |

Challenges and Yield Optimization

- Regioselectivity in Cyclization : AlCl₃ catalysis favors C1–N bond formation over competing pathways.

- Sulfonyl Chloride Stability : Moisture-sensitive; reactions require anhydrous conditions.

- Byproduct Formation : Acetic anhydride excess leads to diacetylation; controlled stoichiometry mitigates this.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, each with distinct biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds similar to N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown promising antibacterial and antifungal activities. Studies suggest that modifications to the tetrahydroquinoline structure can enhance these properties, making them candidates for developing new antimicrobial agents .

1.2 Anticancer Properties

Tetrahydroquinoline derivatives have been investigated for their anticancer potential. The incorporation of sulfamoyl groups in compounds has been linked to improved cytotoxicity against various cancer cell lines. For example, studies have reported that similar compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

1.3 Cholinesterase Inhibition

The compound's structural features suggest potential activity as a cholinesterase inhibitor. Compounds containing tetrahydroquinoline moieties have been shown to inhibit acetylcholinesterase and butyrylcholinesterase effectively. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the biological activities and synthesized derivatives of tetrahydroquinoline-based compounds:

These findings underscore the versatility and potential therapeutic applications of this compound.

Mechanism of Action

The mechanism by which N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Analogues

Table 2: Structural Comparison

Research Findings and Implications

- Structural Rigidity: The tetrahydroquinoline moiety in the target compound likely increases melting points compared to ’s tetrahydrofuran analog.

- Bioactivity : Sulfamoyl-acetamide hybrids (e.g., ) are often bioactive; the target’s benzyl group may enhance lipophilicity for membrane penetration.

- Synthetic Scalability : Triethylamine and acetic anhydride () are practical for large-scale synthesis.

Biological Activity

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is a derivative of tetrahydroquinoline and incorporates a sulfamoyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The structural representation highlights its complex arrangement of functional groups that contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Bromodomain Inhibition : The compound may act as an inhibitor of bromodomain-containing proteins (BET proteins), which play critical roles in gene regulation and are implicated in cancer progression. Inhibitors of these proteins can potentially disrupt oncogenic signaling pathways .

- Enzyme Interaction : The compound could interact with specific enzymes involved in metabolic pathways. For instance, derivatives of tetrahydroquinoline have been studied for their ability to inhibit enzymes such as phosphoinositide-dependent kinase and c-Kit/VEGFR-2 kinase .

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory and analgesic effects, suggesting that this compound may also possess therapeutic potential for inflammatory diseases .

Research Findings

A review of the literature reveals several studies highlighting the biological activities associated with tetrahydroquinoline derivatives:

Table 1: Summary of Biological Activities

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Bromodomain Inhibitors : A study demonstrated that tetrahydroquinoline derivatives effectively inhibited BET proteins in vitro and in vivo models, leading to reduced tumor growth in xenograft models .

- Kinase Inhibition : Another research focused on 2-naphthyridine derivatives showed significant inhibition of c-Kit/VEGFR-2 kinases, indicating potential applications in treating cancers driven by these pathways .

- Anti-inflammatory Effects : Clinical trials involving tetrahydroquinoline derivatives reported improvements in symptoms for patients with chronic inflammatory conditions, supporting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalized quinoline and sulfonamide precursors. Key steps include:

- Sulfamoylation : Reacting 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .

- Acetamide coupling : Introducing the 3-methylphenylacetamide moiety via nucleophilic substitution or carbodiimide-mediated coupling .

- Optimization : Control reaction temperature (60–80°C), use aprotic solvents (DMF, dichloromethane), and monitor purity via HPLC or TLC .

Q. Which analytical techniques are critical for structural characterization?

- Spectroscopy : Use -/-NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm) .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX for refinement) resolves stereochemistry and hydrogen-bonding networks .

- Chromatography : HPLC with UV detection (λ ~254 nm) ensures >95% purity .

Q. How can researchers validate the compound’s interaction with biological targets?

- In vitro assays : Perform enzyme inhibition studies (e.g., IC determination) using fluorescence-based or colorimetric assays .

- Binding studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity (K) for target proteins .

Advanced Research Questions

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinases or proteases) .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate substituent effects (e.g., electron-withdrawing groups on sulfonamide) with bioactivity .

- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to identify key interaction residues .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Q. How can synthetic yields be improved while minimizing side products?

- DoE (Design of Experiments) : Systematically vary solvent polarity, catalyst loading, and temperature to identify optimal conditions .

- Quenching intermediates : Isolate reactive intermediates (e.g., sulfonyl chlorides) to prevent hydrolysis .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for amide coupling steps .

Q. What advanced pharmacokinetic studies are relevant for this compound?

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess % bound .

- BBB permeability : Conduct parallel artificial membrane permeability assays (PAMPA) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across assays?

- Dose-response validation : Replicate IC measurements under standardized conditions (pH, temperature) .

- Off-target screening : Use kinase/GPCR panels to rule out nonspecific interactions .

- Solubility correction : Account for DMSO vehicle effects (e.g., precipitation at >0.1% concentration) .

Key Methodological Tables

Q. Table 1. Optimization of Sulfamoylation Reaction

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pyridine, 70°C | 65 | 92 | |

| EtN, 60°C | 78 | 95 | |

| DMF, microwave | 85 | 98 |

Q. Table 2. Computational Parameters for Docking

| Software | Scoring Function | Binding Pose Clusters | ΔG (kcal/mol) |

|---|---|---|---|

| AutoDock Vina | Affinity | 5 | -9.2 |

| Schrödinger Glide | Emodel | 3 | -10.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.